REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[I:9]([O-])(=O)=O.[K+].[I-].[K+]>S(=O)(=O)(O)O.O>[F:1][C:2]1[CH:3]=[C:4]([I:9])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:1.2,3.4|
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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FC=1C=CC(=NC1)N
|
Name
|
|
Quantity
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48 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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41 g
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Type
|
reactant
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Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
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to stir for a further 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled to ambient temperature
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Type
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EXTRACTION
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Details
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the mixture extracted with ethyl acetate (×3)
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Type
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WASH
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Details
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The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C(=NC1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |